4-N-(2-bromo-5-chloro-4-methylphenyl)-6-morpholin-4-yl-2-N-[(Z)-(3-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4-diamine
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Overview
Description
4-N-(2-bromo-5-chloro-4-methylphenyl)-6-morpholin-4-yl-2-N-[(Z)-(3-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4-diamine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a triazine ring, a morpholine group, and multiple halogenated aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-(2-bromo-5-chloro-4-methylphenyl)-6-morpholin-4-yl-2-N-[(Z)-(3-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4-diamine typically involves multiple steps, including halogenation, nitration, and coupling reactions. The process begins with the halogenation of an aromatic ring, followed by nitration to introduce the nitro group. The triazine ring is then formed through a cyclization reaction, and the morpholine group is introduced via a substitution reaction. The final step involves the coupling of the nitrophenyl group with the triazine ring under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of continuous flow reactors for halogenation and nitration steps, as well as advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-N-(2-bromo-5-chloro-4-methylphenyl)-6-morpholin-4-yl-2-N-[(Z)-(3-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.
Substitution: Halogenated aromatic rings in the compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and bases like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and in solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-N-(2-bromo-5-chloro-4-methylphenyl)-6-morpholin-4-yl-2-N-[(Z)-(3-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-N-(2-bromo-5-chloro-4-methylphenyl)-6-morpholin-4-yl-2-N-[(Z)-(3-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4-chloro-5-methylphenyl N-(2-methoxy-5-methylphenyl)carbamate
- 4-bromo-2-chloro-N,N-dimethylbenzamide
- 5-bromo-2-chloro-4’-ethoxydiphenylmethane
Uniqueness
4-N-(2-bromo-5-chloro-4-methylphenyl)-6-morpholin-4-yl-2-N-[(Z)-(3-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4-diamine is unique due to its combination of a triazine ring with halogenated aromatic rings and a morpholine group. This structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds .
Properties
IUPAC Name |
4-N-(2-bromo-5-chloro-4-methylphenyl)-6-morpholin-4-yl-2-N-[(Z)-(3-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrClN8O3/c1-13-9-16(22)18(11-17(13)23)25-19-26-20(28-21(27-19)30-5-7-34-8-6-30)29-24-12-14-3-2-4-15(10-14)31(32)33/h2-4,9-12H,5-8H2,1H3,(H2,25,26,27,28,29)/b24-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYRSHYCJZZUDD-MSXFZWOLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=CC(=CC=C4)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1Cl)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C\C4=CC(=CC=C4)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrClN8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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